Dithiazanine Iodide

C23H23IN2S2

Content Navigation

- 1. General Information

- 2. Procurement Baseline: Dithiazanine Iodide (CAS 514-73-8) as a Dual-Action Anthelmintic Benchmark and Membrane Potential Probe

- 3. The Material Non-Interchangeability of Dithiazanine Iodide in Screening and Optical Assays

- 4. Quantitative Evidence Guide: Benchmarking Dithiazanine Iodide Against Alternative Salts and Dyes

CAS Number

Product Name

IUPAC Name

Molecular Formula

C23H23IN2S2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in ether

Very slightly soluble in alcohol and methyl alcohol

Can be solubilized with polyvinylpyrrolidone: Canadian Patent: 676,636 (1963 to GAF).

Synonyms

Canonical SMILES

Isomeric SMILES

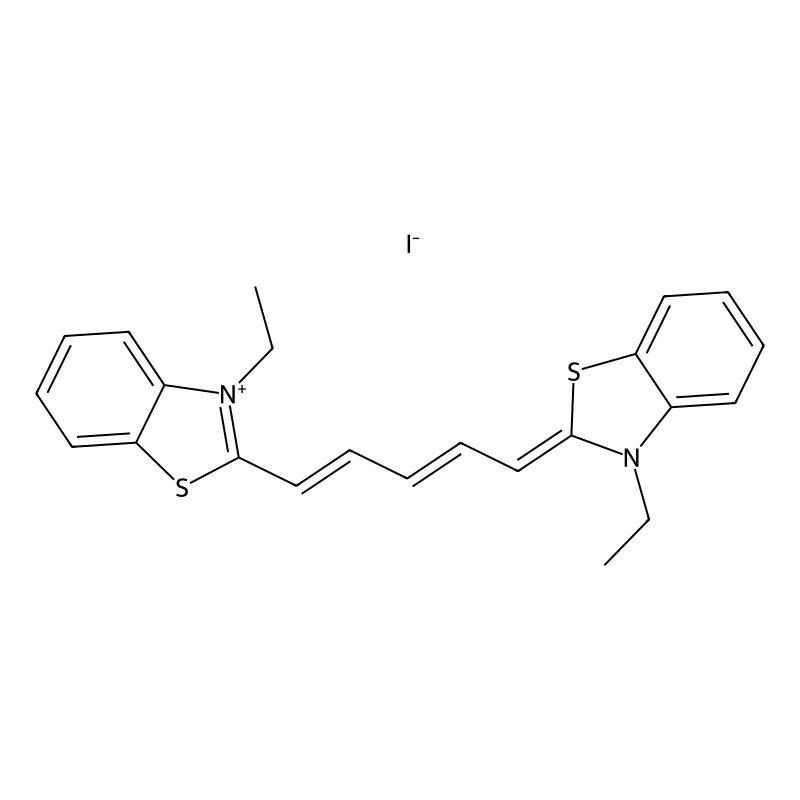

Dithiazanine iodide (CAS 514-73-8), also recognized by its optical probe designation DiS-C2(5), is a pentamethine thiacyanine dye utilized as a broad-spectrum anthelmintic benchmark and a specialized voltage-sensitive indicator. Structurally, it consists of a benzothiazolium core linked by a pentamethine chain, paired with an iodide counterion that renders the complex practically insoluble in water [1]. This specific insolubility profile restricts systemic absorption, localizing its biological activity to the gastrointestinal tract or specific assay compartments [2]. In modern procurement contexts, it is primarily sourced as a reference standard for high-throughput anthelmintic screening against resistant nematode strains and as a dynamic optical probe for monitoring membrane depolarization in synaptoneurosomes and bacterial membranes [3].

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 5702697, Dithiazanine Iodide.

- [2] Partridge, F. A., et al. 'High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites.' ACS Infectious Diseases, 2020.

- [3] Heinonen, E., et al. 'Ionic dependence of membrane potential and glutamate receptor-linked responses in synaptoneurosomes as measured with a cyanine dye, DiS-C2-(5).' Journal of Neurochemistry, 1989.

Substituting dithiazanine iodide with modern benzimidazole anthelmintics (such as albendazole) or alternative cyanine dyes fundamentally compromises assay integrity. Benzimidazoles operate via tubulin inhibition and frequently exhibit poor efficacy against specific whipworm models, whereas dithiazanine iodide functions through a distinct mechanism that retains high potency against these resistant strains, making it an irreplaceable positive control [1]. Furthermore, substituting the iodide salt with more water-soluble halides drastically alters the compound's pharmacokinetic profile, leading to systemic diffusion rather than the localized intestinal or membrane-bound concentration required for its activity [2]. Finally, as an optical probe, its specific pentamethine chain length dictates its voltage-sensitive behavior; shorter-chain analogs like Thioflavin-T cannot substitute for dynamic membrane potential measurements[3].

References

- [1] Partridge, F. A., et al. 'High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites.' ACS Infectious Diseases, 2020.

- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 5702697, Dithiazanine Iodide.

- [3] Heinonen, E., et al. 'Ionic dependence of membrane potential and glutamate receptor-linked responses in synaptoneurosomes as measured with a cyanine dye, DiS-C2-(5).' Journal of Neurochemistry, 1989.

In Vitro Anthelmintic Potency Against Resistant Whipworm Models

In high-throughput screening against adult T. muris (whipworm) models, dithiazanine iodide demonstrates an IC50 of ≤25 μM. In direct comparison, the first-line benzimidazole anthelmintic albendazole exhibits an IC50 of >753 μM under identical assay conditions, indicating a severe lack of efficacy against this specific model. Against A. ceylanicum hookworms, dithiazanine iodide maintains an IC50 of ≤5 μM [1].

| Evidence Dimension | In vitro IC50 against adult T. muris (whipworm) |

| Target Compound Data | ≤25 μM (Dithiazanine iodide) |

| Comparator Or Baseline | >753 μM (Albendazole) |

| Quantified Difference | >30-fold higher potency for dithiazanine iodide |

| Conditions | In vitro dose-response assay against adult T. muris |

Establishes dithiazanine iodide as a critical positive control and benchmark compound for screening new anthelmintics against benzimidazole-resistant nematode models.

Salt-Dependent Aqueous Solubility and Compartmental Localization

The iodide salt form of dithiazanine is practically insoluble in water, a critical design feature that limits its systemic gastrointestinal absorption. When compared to theoretical highly soluble salts, the iodide counterion ensures the compound remains localized in the intestinal lumen to exert its localized anthelmintic toxicity without crossing the mucosal barrier into the bloodstream, where it causes severe systemic acidosis [1].

| Evidence Dimension | Aqueous solubility and systemic absorption |

| Target Compound Data | Practically insoluble (Iodide salt), restricting systemic uptake |

| Comparator Or Baseline | Highly soluble salts which permit systemic diffusion |

| Quantified Difference | Prevention of systemic absorption via strict insolubility |

| Conditions | In vivo gastrointestinal tract administration |

Procurement of the exact iodide salt is mandatory for in vivo models to prevent systemic toxicity and ensure localized intestinal efficacy.

Optical Sensitivity to Membrane Depolarization

As the cyanine dye DiS-C2(5), dithiazanine iodide functions as a voltage-sensitive optical probe. In synaptoneurosome preparations, changes in membrane potential driven by Cl- and K+ diffusion are quantitatively monitored by shifts in the dye's absorbance. Unlike shorter-chain benzothiazole dyes like Thioflavin-T, which are restricted to static amyloid fibril binding, DiS-C2(5) provides dynamic readouts of membrane depolarization [1].

| Evidence Dimension | Optical application domain |

| Target Compound Data | Dynamic absorbance shifts tracking membrane depolarization (DiS-C2(5)) |

| Comparator Or Baseline | Static fluorescence upon β-sheet binding (Thioflavin-T) |

| Quantified Difference | Voltage-sensitive absorbance vs. structural-binding fluorescence |

| Conditions | Synaptoneurosome and bacterial membrane depolarization assays |

Justifies the selection of dithiazanine iodide over other benzothiazole dyes for real-time monitoring of ion channel activity and membrane potential changes.

Positive Control in High-Throughput Anthelmintic Screening

Due to its low-micromolar IC50 against hard-to-treat nematodes like T. muris and A. ceylanicum, dithiazanine iodide is an essential benchmark compound. It is procured as a positive control in phenotypic screening assays designed to discover novel anthelmintics that bypass benzimidazole resistance [1].

Optical Monitoring of Synaptoneurosome Membrane Potential

Utilizing its identity as the cyanine dye DiS-C2(5), the compound is used to measure receptor-linked membrane potential changes. It allows researchers to optically track depolarization events triggered by excitatory amino acids in striatal synaptoneurosome preparations without relying on complex electrophysiological patching [2].

Bacterial Membrane Depolarization Assays for Antimicrobial Testing

Dithiazanine iodide (DiS-C2(5)) is employed in microbiology to assess the mechanism of action of novel antimicrobial peptides and ceragenins. By monitoring the dye's fluorescence or absorbance shifts, researchers can quantify the extent of bacterial cytoplasmic membrane depolarization, validating the membrane-targeting efficacy of new bactericidal agents[2].

References

- [1] Partridge, F. A., et al. 'High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites.' ACS Infectious Diseases, 2020.

- [2] Heinonen, E., et al. 'Ionic dependence of membrane potential and glutamate receptor-linked responses in synaptoneurosomes as measured with a cyanine dye, DiS-C2-(5).' Journal of Neurochemistry, 1989.

Purity

Physical Description

Dark greenish or blue violet solid; [HSDB] Powder; [Alfa Aesar MSDS]

Color/Form

Blue violet powde

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Dithiazanine is ... administered orally immediately after or during feeding.

MEDICATION (VET): Since vomiting and diarrhea are frequent side effects, the lowest dose (6.6-11 mg/kg) is recommended daily for 7 days. Splitting the daily dose and giving 3.3 mg/kg twice daily at feeding helps to reduce occurrence of side effects. If the animal is positive for circulating microfilariae after 7 days, the dose may be increased to 11 mg/kg daily until the blood is negative for microfilariae or for no longer than 10 days.

Anthelmintic (Nematodes)

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

Wikipedia

Drug Warnings

... vomiting and diarrhea are frequent side effects ...

A low percentage of dogs have been killed by the 20 mg/kg/day dose in as few as 3 days. Perhaps these were animals with hepatorenal disease, since dithiazanine is toxic to both organs.

Use Classification

Methods of Manufacturing

General Manufacturing Information

... is a cyanine dye

Storage Conditions

Dates

2: Flight MH. Cancer: Special delivery service. Nat Rev Drug Discov. 2013 Sep;12(9):663. doi: 10.1038/nrd4107. Epub 2013 Aug 19. PubMed PMID: 23954899.

3: RODRIGUEZDECURET H, DELPILARALIAGA M. DITHIAZANINE INTOXICATION, A CASE REPORT. Bol Asoc Med P R. 1963 Nov;55:469-73. PubMed PMID: 14115559.

4: Zhou J, Patel TR, Sirianni RW, Strohbehn G, Zheng MQ, Duong N, Schafbauer T, Huttner AJ, Huang Y, Carson RE, Zhang Y, Sullivan DJ Jr, Piepmeier JM, Saltzman WM. Highly penetrative, drug-loaded nanocarriers improve treatment of glioblastoma. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):11751-6. doi: 10.1073/pnas.1304504110. Epub 2013 Jul 1. PubMed PMID: 23818631; PubMed Central PMCID: PMC3718184.

5: FEBLES F Jr, BROOKE MM, JANOWSKY CC, PERRI AM. Out-patient tolerance and anthelminthic activity of new formulations of dithiazanine. Am J Trop Med Hyg. 1960 Jul;9:415-8. PubMed PMID: 13821825.

6: BROOKE MM, FEBLES F Jr, BAZEMORE M. Anthelmintic therapy program in a school using two formulations of dithiazanine. Public Health Rep. 1961 Nov;76:1009-17. PubMed PMID: 13873447; PubMed Central PMCID: PMC1929897.

7: PRATA A, PUGLIESE C. [Dithiazanine iodate in the treatment of some helminthiases]. Hospital (Rio J). 1961 Apr;59:789-97. Portuguese. PubMed PMID: 13737749.

8: Cedillos RA. [Dithiazanine in the treatment of strongyloidiasis]. Arch Col Med El Salv. 1965 Sep;18(3):199-202. Spanish. PubMed PMID: 5858327.

9: BIAGI F, GOMEZ OROZCO L, ROBLEDO E. [Trial with dithiazanine as an antiparasitic drug]. Bol Med Hosp Infant Mex. 1959 Jan-Feb;16(1):17-21. Spanish. PubMed PMID: 13662345.

10: DUFEK M, BLAHA R. [DITHIAZANINE--A MODERN BROAD SPECTRUM ANTHELMINTIC]. Cas Lek Cesk. 1963 Nov 29;102:1327-9. Czech. PubMed PMID: 14120099.

11: FERNANDO PV. Therapy of trichuriasis and ancylostomiasis with dithiazanine. J Trop Pediatr Afr Child Health. 1960 Dec;6:80-3. PubMed PMID: 13698988.

12: SWARTZWELDER JC, LAMPERT R, MILLER JH, SAPPENFIELD RW, FRYE WW, ABADIE SH, COCO LJ. Therapy of trichuriasis and ascariasis with dithiazanine. Am J Trop Med Hyg. 1958 May;7(3):329-33. PubMed PMID: 13533741.

13: DOBY JM, ROULLIAU J. [Action of dithiazanine iodide in trichocephalosis]. Bull Soc Pathol Exot Filiales. 1962 Sep-Oct;55:832-44. French. PubMed PMID: 14028269.

14: VINKE B, VAN DER SAR. [Experiences with dithiazanine, a new anthelminthic]. Ned Tijdschr Geneeskd. 1959 Jul 18;103:1477-8. Dutch. PubMed PMID: 13842389.

15: KLEIHAUER E. [Experiences with dithiazanine (Dilombrin) as anthelmintic]. Med Welt. 1960 Oct 22;43:2274-7. German. PubMed PMID: 13756626.

16: Karnaukhov VK, Ozeretskovskaia NN, Zal'nova NS, Stromskaia TF, Firsova RA, Khachaturian AA. [On the treatment of strongyloidiasis patients with dithiazanine]. Med Parazitol (Mosk). 1966 Jul-Aug;35(4):428-31. Russian. PubMed PMID: 5993831.

17: YOUNG MD, JEFFERY GM, FREED JE, MOREHOUSE WG. Effectiveness of dithiazanine against worm infections of mental patients. AMA Arch Neurol Psychiatry. 1958 Dec;80(6):785-7. PubMed PMID: 13593925.

18: SWARTZWELDER JC, FRYE WW, MUHLEISEN JP, MILLER JH, LAMPERT R, CHAVARRIA AP, ABADIE SH, ANTHONY SO, SAPPENFIELD RW. [Dithiazanine, an effective broad-spectrum anthelmintic: results in the therapy of trichuriasis, strongyloidiasis, oxyuriasis, ascariasis & ankylostomiasis]. Ther Umsch. 1958 Aug;15(8):218-21. German. PubMed PMID: 13592762.

19: NEW AND nonfficial drugs: dithiazanine iodide. J Am Med Assoc. 1959 Jun 6;170(6):675. PubMed PMID: 13654014.

20: SCHNEIDER J. [Trial treatment of strongyloidiasis (anguillulosis) by dithiazanine]. Therapie. 1960;15:685-91. French. PubMed PMID: 13748231.